Ethyl 3-bromo-2,5-dichloro-6-methylbenzoate

Catalog No.
S12273411
CAS No.
M.F
C10H9BrCl2O2
M. Wt
311.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-bromo-2,5-dichloro-6-methylbenzoate

Product Name

Ethyl 3-bromo-2,5-dichloro-6-methylbenzoate

IUPAC Name

ethyl 3-bromo-2,5-dichloro-6-methylbenzoate

Molecular Formula

C10H9BrCl2O2

Molecular Weight

311.98 g/mol

InChI

InChI=1S/C10H9BrCl2O2/c1-3-15-10(14)8-5(2)7(12)4-6(11)9(8)13/h4H,3H2,1-2H3

InChI Key

VBOQWLMQZFYMEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1Cl)Br)Cl)C

Ethyl 3-bromo-2,5-dichloro-6-methylbenzoate is an organic compound belonging to the class of benzoates, characterized by the presence of a bromine atom and two chlorine atoms on the aromatic ring, along with a methyl group and an ethyl ester functionality. Its molecular formula is C11H10BrCl2O2, and it has a complex structure that contributes to its unique chemical properties. The compound is typically synthesized for use in various

  • Substitution Reactions: The bromine and chlorine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols. For example, nucleophilic substitution can yield derivatives like 3-hydroxy-2,5-dichloro-6-methylbenzoate.
  • Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride, yielding 3-bromo-2,5-dichloro-6-methylbenzyl alcohol.
  • Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze to form 3-bromo-2,5-dichloro-6-methylbenzoic acid and ethanol.

Research indicates that ethyl 3-bromo-2,5-dichloro-6-methylbenzoate exhibits potential biological activities. It has been studied for its antimicrobial and antifungal properties. The presence of halogen substituents often enhances biological activity due to increased lipophilicity and reactivity with biological targets. Ongoing studies are exploring its mechanisms of action at the molecular level, including interactions with specific enzymes or receptors that may lead to therapeutic effects .

The synthesis of ethyl 3-bromo-2,5-dichloro-6-methylbenzoate typically involves several steps:

  • Preparation of Starting Materials: The synthesis begins with the appropriate benzoic acid derivative, which is then brominated and chlorinated to introduce the halogen substituents.
  • Esterification Reaction: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst (such as sulfuric acid), leading to the formation of ethyl 3-bromo-2,5-dichloro-6-methylbenzoate and water as a byproduct.

Ethyl 3-bromo-2,5-dichloro-6-methylbenzoate has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Biological Research: Its potential biological activities make it a candidate for further research in medicinal chemistry.
  • Industrial

Interaction studies involving ethyl 3-bromo-2,5-dichloro-6-methylbenzoate focus on its biochemical pathways and molecular targets. Research indicates that it may interact with cellular enzymes or receptors, influencing metabolic pathways. Understanding these interactions is crucial for evaluating its potential therapeutic uses and safety profiles .

Ethyl 3-bromo-2,5-dichloro-6-methylbenzoate shares structural similarities with several other compounds. Here are some comparable substances:

Compound NameStructural FeaturesUnique Properties
Ethyl 2,4-dichloro-3-methylbenzoateChlorine at different positionsDifferent reactivity due to substitution pattern
Ethyl 2,5-dichlorobenzoateLacks methyl groupAffects reactivity and biological activity
Ethyl 3-methylbenzoateNo halogen substituentsLess reactive in comparison due to lack of halogens

The uniqueness of ethyl 3-bromo-2,5-dichloro-6-methylbenzoate lies in its specific substitution pattern which imparts distinct chemical reactivity and potential biological properties compared to its analogs .

Molecular Architecture Analysis

X-ray Crystallographic Bond Parameters

Ethyl 3-bromo-2,5-dichloro-6-methylbenzoate exhibits a molecular formula of C₁₀H₉BrCl₂O₂ with a molecular weight of 311.99 grams per mole [29]. The compound represents a highly substituted benzoic acid ethyl ester bearing three halogen substituents and one methyl group positioned around the aromatic ring. Crystallographic studies of similar halogenated benzoic acid derivatives reveal characteristic bond length variations due to the electronic effects of multiple halogen substituents [8].

The aromatic ring in ethyl 3-bromo-2,5-dichloro-6-methylbenzoate maintains typical benzene bond lengths, though subtle alterations occur due to the combined inductive and mesomeric effects of the halogen substituents [8]. Carbon-halogen bond lengths follow the expected trend based on atomic radii, with carbon-bromine bonds measuring approximately 1.90-1.95 Angstroms, while carbon-chlorine bonds range from 1.75-1.80 Angstroms [32]. The ester carbonyl group displays standard geometric parameters with carbon-oxygen double bond lengths of approximately 1.20-1.22 Angstroms and carbon-oxygen single bond lengths of 1.34-1.36 Angstroms [25].

The positioning of multiple halogen substituents creates significant steric interactions that influence the overall molecular geometry [43]. The ortho-relationship between the bromine atom at position 3 and chlorine atoms at positions 2 and 5 generates substantial steric hindrance, potentially affecting the planarity of the aromatic system [43]. These steric effects become particularly pronounced when combined with the bulky ethyl ester functionality attached to the carboxyl group.

Conformational Dynamics and Steric Effects

The conformational landscape of ethyl 3-bromo-2,5-dichloro-6-methylbenzoate is significantly influenced by the multiple halogen substituents and their spatial arrangements [43]. The compound exhibits restricted conformational flexibility due to the steric interactions between adjacent halogen atoms, particularly the bromine and chlorine substituents in ortho-positions [43]. These interactions create energy barriers for rotation around specific bonds, leading to preferred conformational states.

The ethyl ester moiety contributes additional conformational complexity through rotation around the carbon-oxygen bond connecting the ester group to the aromatic ring [43]. The presence of the methyl group at position 6 further constrains conformational freedom by creating steric clashes with neighboring substituents during rotational movements [43]. Computational studies on similar multi-halogenated benzoic acid derivatives indicate that the most stable conformations minimize steric repulsions while maximizing favorable electronic interactions [43].

Temperature-dependent conformational behavior reveals that higher thermal energy enables access to higher-energy conformational states, though the energy barriers associated with multiple halogen substituents remain substantial [44]. The degree of non-planarity between the carboxylic ester group and the aromatic ring increases with the number and size of ortho-substituents, as observed in related dichlorobenzoic acid systems [43].

Aromaticity and Electronic Delocalization Patterns

The aromatic character of ethyl 3-bromo-2,5-dichloro-6-methylbenzoate experiences perturbation due to the electron-withdrawing nature of the halogen substituents [41]. The multiple halogen atoms create a complex pattern of electronic effects that influence the delocalization of pi-electrons within the benzene ring [41]. The electron-withdrawing inductive effects of bromine and chlorine atoms reduce the electron density in the aromatic system, thereby affecting the degree of aromaticity [34].

The harmonic oscillator model of aromaticity index measurements for similar polyhalogenated benzene derivatives indicate decreased aromatic character compared to unsubstituted benzene [43]. The positioning of electron-withdrawing groups at multiple positions around the ring creates an asymmetric distribution of electron density, leading to localized variations in bond orders and electron delocalization patterns [41].

The ester functionality further contributes to the electronic perturbation of the aromatic system through its electron-withdrawing carboxylate group [41]. This effect combines with the halogen substituent effects to create a highly electron-deficient aromatic ring with reduced reactivity toward electrophilic aromatic substitution reactions [57]. The methyl group at position 6 provides a modest electron-donating effect that partially counteracts the electron-withdrawing influences, though its contribution remains relatively minor compared to the cumulative halogen effects [41].

Experimental Physicochemical Profiling

Solubility Behavior in Organic Solvents

Ethyl 3-bromo-2,5-dichloro-6-methylbenzoate demonstrates characteristic solubility patterns typical of highly halogenated aromatic esters [14]. The compound exhibits excellent solubility in polar aprotic solvents such as dimethyl sulfoxide, owing to favorable dipole-dipole interactions between the halogenated aromatic system and the solvent molecules [14]. Similarly, the compound shows good solubility in chlorinated solvents including dichloromethane and chloroform, where halogen-halogen interactions contribute to dissolution [21].

The solubility in alcoholic solvents varies with the alcohol chain length and branching pattern [37]. Lower alcohols such as methanol and ethanol provide moderate solubility due to hydrogen bonding interactions with the ester carbonyl oxygen, while higher alcohols show decreased solubility as the hydrophobic alkyl chains dominate the solvent properties [37]. The presence of multiple halogen substituents enhances solubility in moderately polar organic solvents by increasing the overall polarity of the molecule [21].

Water solubility remains extremely limited due to the hydrophobic nature of the halogenated aromatic ring and the ethyl ester functionality [14]. The compound demonstrates typical behavior for halogenated aromatic esters, with aqueous solubility decreasing as the number of halogen substituents increases [18]. This poor water solubility reflects the predominance of hydrophobic interactions over any potential hydrogen bonding with water molecules.

Phase Transition Characteristics

The melting point behavior of ethyl 3-bromo-2,5-dichloro-6-methylbenzoate reflects the influence of molecular symmetry and intermolecular interactions characteristic of polyhalogenated aromatic compounds [40]. Comparative studies of related dichlorobenzoate esters indicate melting points in the range of 37-40 degrees Celsius for methyl 2,5-dichlorobenzoate, suggesting similar thermal behavior for the ethyl analog with additional halogen substitution [40].

The crystallization behavior exhibits typical patterns for halogenated aromatic esters, with the ability to form stable crystalline phases facilitated by halogen-halogen interactions and aromatic stacking forces [36]. The presence of multiple halogen atoms creates opportunities for intermolecular halogen bonding, which contributes to crystal stability and influences melting point elevation [36]. The ethyl ester group participates in weak intermolecular interactions through van der Waals forces and dipole-dipole interactions.

Recrystallization studies of similar benzoic acid esters demonstrate that the presence of electron-withdrawing substituents affects both crystal formation kinetics and final crystal quality [38]. The compound likely exhibits polymorphic behavior common to highly substituted aromatic compounds, where different crystal forms may exist depending on crystallization conditions including solvent choice, temperature, and cooling rate [38].

Partition Coefficient (LogP) Determinations

The partition coefficient of ethyl 3-bromo-2,5-dichloro-6-methylbenzoate reflects its highly lipophilic character resulting from the multiple halogen substituents and ethyl ester functionality [20]. Comparative analysis with related halogenated aromatic compounds indicates logarithmic partition coefficient values significantly higher than unsubstituted benzoic acid esters [23]. The systematic increase in lipophilicity correlates with the number and type of halogen substituents, with bromine contributing more significantly to lipophilicity than chlorine [20].

Experimental measurements using the octanol-water system demonstrate the compound's strong preference for the organic phase [22]. The presence of three halogen atoms and an ethyl ester group creates a highly hydrophobic molecular surface that favors partitioning into lipophilic environments [21]. Structure-activity relationship studies indicate that each additional halogen substituent contributes approximately 0.5-0.7 logarithmic units to the partition coefficient [23].

The partition behavior influences the compound's environmental fate and bioaccumulation potential [23]. High partition coefficient values suggest limited mobility in aqueous systems and strong affinity for organic phases, lipid membranes, and sediment organic matter [18]. These characteristics have implications for environmental distribution and highlight the importance of understanding lipophilicity in assessing the behavior of halogenated aromatic compounds [24].

Quantum Chemical Calculations

Molecular Orbital Energy Levels

Quantum chemical calculations using density functional theory methods provide detailed insights into the electronic structure of ethyl 3-bromo-2,5-dichloro-6-methylbenzoate [25]. The highest occupied molecular orbital energy level reflects the electron-donating or electron-withdrawing nature of the substituents, with multiple halogen atoms significantly lowering the energy through their inductive effects [58]. Comparative studies of substituted benzoic acid derivatives indicate that electron-withdrawing groups systematically stabilize both occupied and unoccupied molecular orbitals [54].

The lowest unoccupied molecular orbital energy demonstrates the electrophilic character of the aromatic system, with halogen substitution creating more positive lowest unoccupied molecular orbital energies compared to unsubstituted benzoates [59]. The energy gap between highest occupied molecular orbital and lowest unoccupied molecular orbital provides information about chemical reactivity and electronic excitation properties [56]. Calculations using the B3LYP functional with appropriate basis sets yield reliable energy values for halogenated aromatic systems [25].

The molecular orbital energy levels influence the compound's reactivity toward nucleophilic and electrophilic reactions [33]. The stabilization of molecular orbitals by electron-withdrawing halogen substituents reduces the nucleophilicity of the aromatic ring while increasing its susceptibility to nucleophilic attack [58]. These electronic effects have direct implications for the compound's chemical behavior and potential synthetic transformations.

Thermodynamic Stability Predictions

Computational thermochemistry calculations provide quantitative assessments of the thermodynamic stability of ethyl 3-bromo-2,5-dichloro-6-methylbenzoate relative to related compounds [47]. The enthalpy of formation calculations indicate that the compound possesses moderate thermodynamic stability, with the multiple halogen substituents contributing to overall molecular stability through favorable electronic interactions [49]. Comparison with simpler halogenated aromatic compounds reveals systematic trends in stability as a function of substitution pattern and halogen type.

The bond dissociation energies for carbon-halogen bonds follow expected patterns based on bond strength and halogen electronegativity [47]. Carbon-chlorine bonds exhibit higher dissociation energies compared to carbon-bromine bonds, reflecting the stronger bonding interaction with the more electronegative chlorine atoms [51]. The ester functionality displays typical thermodynamic parameters for aromatic carboxylate esters, with carbonyl and carbon-oxygen bond strengths within normal ranges [52].

Bromination/Chlorination Mechanistic Pathways

The halogenation of aromatic compounds, particularly benzoic acid derivatives such as ethyl 3-bromo-2,5-dichloro-6-methylbenzoate, proceeds through well-established electrophilic aromatic substitution mechanisms that require careful consideration of mechanistic pathways and reaction conditions [1] [2]. The fundamental bromination and chlorination processes involve the generation of highly electrophilic halogen species through Lewis acid activation, with the reaction proceeding through a characteristic two-step mechanism involving initial electrophile attack followed by proton elimination [3] [4].

In the chlorination mechanism, the reaction typically employs chlorine gas in conjunction with Lewis acid catalysts such as aluminum chloride or ferric chloride [2] [4]. The catalyst facilitates the polarization of the chlorine-chlorine bond, creating a more electrophilic chlorine species that can effectively attack the aromatic pi-electron system. The mechanism proceeds through the formation of a chloronium ion intermediate, which subsequently reacts with the aromatic substrate to generate a resonance-stabilized arenium ion intermediate [5] [6]. This intermediate, also known as the sigma complex or Wheland intermediate, represents the rate-determining step due to the temporary loss of aromatic stabilization energy, which amounts to approximately 150 kilojoules per mole [5] [7].

The bromination pathway follows an analogous mechanism but exhibits distinctive kinetic and thermodynamic characteristics [2] [3]. Bromine molecules react with ferric bromide catalyst through electron pair donation to the Lewis acid, creating a highly polarized bromine-bromine bond that functions as an effective electrophile [2]. The subsequent attack on the aromatic ring generates the characteristic arenium ion intermediate, which undergoes rapid deprotonation to restore aromaticity and regenerate the catalyst [4]. The activation energy barriers for these processes vary significantly based on the nature of the halogen and the presence of catalytic systems, with typical values ranging from 80 to 150 kilojoules per mole for catalyzed and uncatalyzed reactions respectively [8] [5].

Regiochemical Control in Electrophilic Substitution

The regiochemical outcomes of halogenation reactions on aromatic substrates are governed by the electronic and steric effects of existing substituents, which direct incoming electrophiles to specific positions on the aromatic ring [9] [10]. Understanding these directing effects is crucial for the synthesis of complex polyhalogenated benzoate derivatives, where precise positional control determines the final molecular architecture and functional properties.

Electron-donating substituents, including alkyl groups and alkoxy functionalities, activate the aromatic ring toward electrophilic attack and direct incoming electrophiles to the ortho and para positions relative to the activating group [10] [11]. These substituents increase the electron density of the aromatic system through both inductive and resonance effects, with the resonance contribution being particularly significant for substituents bearing lone pairs of electrons [12]. The enhanced nucleophilicity of the ortho and para positions results from the ability to delocalize positive charge at these locations in the intermediate arenium ion [10].

Conversely, electron-withdrawing groups such as ester functionalities, nitro groups, and halogen atoms deactivate the aromatic ring and direct electrophilic substitution to the meta position [10] [13]. The meta-directing effect arises from the destabilization of positive charge at ortho and para positions when these locations are adjacent to electron-withdrawing substituents [11] [12]. The quantitative impact of these directing effects can be substantial, with electron-donating groups increasing reaction rates by factors of 1000 or more, while electron-withdrawing groups can decrease rates by factors exceeding one million [13] [11].

The specific case of ester-substituted aromatics, relevant to ethyl 3-bromo-2,5-dichloro-6-methylbenzoate, presents complex regiochemical considerations due to the competing effects of multiple substituents [15]. The ester group exhibits meta-directing properties through its electron-withdrawing carbonyl functionality, while halogen substituents show variable directing effects depending on their position and the nature of the incoming electrophile [16] [11]. The interplay between these effects determines the final regiochemical outcome and requires careful optimization of reaction conditions to achieve desired selectivity patterns.

Protecting Group Utilization in Esterification

The strategic use of protecting groups in esterification reactions represents a fundamental aspect of synthetic methodology for complex aromatic compounds, enabling selective functionalization while preserving sensitive functional groups throughout multi-step synthetic sequences [17] [18]. The development of robust protecting group strategies is particularly critical for the synthesis of polysubstituted benzoate derivatives, where competing reactivity patterns can lead to undesired side reactions and reduced yields.

Ester protecting groups serve multiple functions in aromatic synthesis, including the temporary masking of carboxylic acid functionality, modulation of electronic effects on the aromatic ring, and facilitation of purification processes [17] [19]. The choice of ester protecting group depends on several factors, including the stability requirements under specific reaction conditions, the ease of installation and removal, and the orthogonal compatibility with other protecting groups present in the molecule [18] [19].

Ethyl esters represent one of the most commonly employed protecting groups for carboxylic acids due to their straightforward installation through acid-catalyzed esterification and their stability under a wide range of reaction conditions [17] [19]. The ethyl group can be removed through basic hydrolysis using sodium hydroxide in aqueous alcohol, or through acidic hydrolysis under more forcing conditions [19]. The relatively small steric bulk of the ethyl group minimizes interference with other reactions while providing adequate protection for the carboxylic acid functionality.

Methyl esters offer similar advantages to ethyl esters but with slightly different reactivity profiles [17] [20]. The methyl ester group is generally more reactive toward nucleophilic attack, facilitating removal under milder conditions, but may be less stable under strongly basic conditions [19]. The synthesis of methyl esters can be accomplished through various methods, including direct esterification with methanol, treatment with diazomethane, or transesterification reactions [20].

More specialized protecting groups, such as tert-butyl esters and benzyl esters, provide enhanced stability under specific conditions and offer alternative deprotection strategies [17] [19]. Tert-butyl esters can be removed under acidic conditions through tert-butyl cation formation, while benzyl esters undergo facile hydrogenolysis in the presence of palladium catalysts [18] [19]. These protecting groups are particularly valuable in complex synthetic sequences where orthogonal deprotection strategies are required to achieve selective functional group manipulation.

Catalytic Reaction Platforms

Transition Metal-Mediated Transformations

Transition metal catalysis has emerged as a powerful platform for achieving selective halogenation reactions of aromatic compounds, offering enhanced regiochemical control and improved functional group tolerance compared to traditional electrophilic aromatic substitution methods [21] [22] [23]. The development of transition metal-catalyzed carbon-halogen bond formation has revolutionized synthetic approaches to complex halogenated aromatics, enabling access to regioisomers that are difficult or impossible to obtain through conventional methods [22] [23].

Ruthenium-catalyzed halogenation systems have demonstrated remarkable selectivity for carbon-7 position functionalization in benzo[d]oxazole substrates and related aromatic systems [21]. The mechanism of ruthenium-catalyzed halogenation appears to proceed through a single-electron transfer process, generating radical intermediates that undergo selective functionalization at electronically favored positions [21]. This mechanistic pathway differs fundamentally from traditional electrophilic aromatic substitution, allowing access to unique regiochemical outcomes and enabling functionalization of substrates that are unreactive under conventional conditions.

Rhodium-catalyzed systems exhibit complementary selectivity patterns, typically favoring ortho-position halogenation through redox-neutral mechanisms that involve coordination of the metal center to directing groups on the aromatic substrate [21]. The different selectivity exhibited by rhodium catalysts appears to arise from charge differences between various aromatic ring systems, with the metal center showing preferential coordination to electron-rich regions of the substrate [21]. This selectivity can be modulated through appropriate choice of ligands and reaction conditions, enabling fine-tuning of regiochemical outcomes.

Palladium-catalyzed carbon-halogen bond formation represents another important class of transition metal-mediated transformations, particularly for the synthesis of aryl iodides and bromides [22] [23]. Palladium systems often employ directing group strategies, where coordination of the metal to heteroatoms in the substrate controls the site of functionalization [22]. These reactions typically proceed through carbon-hydrogen bond activation followed by halogen insertion, providing direct access to halogenated products without the need for pre-functionalized substrates.

The kinetic and thermodynamic parameters for transition metal-catalyzed halogenation reactions differ significantly from those of traditional electrophilic aromatic substitution [23]. Activation energies are typically lower due to the involvement of organometallic intermediates that stabilize transition states through metal coordination [8]. The increased selectivity and milder reaction conditions of transition metal catalysis make these methods particularly attractive for the synthesis of complex polyhalogenated aromatics where traditional methods might lead to competitive reactions or substrate decomposition.

Organocatalytic Functionalization Approaches

Organocatalytic methodologies have gained increasing prominence in aromatic functionalization reactions, offering environmentally benign alternatives to metal-catalyzed processes while achieving high levels of stereochemical and regiochemical control [24] [25] [26]. The development of organocatalytic halogenation systems represents a significant advancement in synthetic methodology, enabling efficient carbon-halogen bond formation under mild conditions without the use of toxic or expensive metal catalysts.

Asymmetric organocatalytic aromatic functionalization reactions rely on the formation of non-covalent interactions between chiral organic catalysts and aromatic substrates to achieve selective transformations [24] [26]. These interactions typically involve hydrogen bonding, pi-pi stacking, or electrostatic interactions that position the substrate in a specific orientation relative to the catalytic center [25] [26]. The resulting stereochemical control enables access to enantiomerically enriched products that are valuable for pharmaceutical and materials applications.

Cinchona alkaloid-based organocatalysts have demonstrated particular effectiveness in asymmetric aromatic functionalization reactions [25] [26]. These naturally occurring compounds possess both basic nitrogen centers and extended aromatic systems that facilitate multiple modes of substrate binding [26]. The bifunctional nature of cinchona alkaloids enables simultaneous activation of both electrophilic and nucleophilic reaction partners, leading to enhanced reaction rates and selectivities compared to monofunctional catalysts.

Urea and thiourea-based organocatalysts represent another important class of compounds for aromatic functionalization [24]. These catalysts operate primarily through hydrogen bonding interactions that activate electrophilic species while simultaneously organizing the transition state geometry to achieve high selectivity [24]. The modular nature of urea and thiourea structures allows for systematic variation of steric and electronic properties, enabling optimization of catalytic performance for specific substrate classes.

The role of aromatic alcohol additives in organocatalytic reactions has been identified as a crucial factor in achieving high selectivity and yield [25] [26]. These additives function through a dual catalysis mechanism, forming hydrogen bonding and pi-pi stacking interactions that stabilize key transition states [26]. The linear relationship between substituent effects and solvent hydrogen-bond acceptor properties provides a quantitative framework for predicting and optimizing reaction outcomes [27].

Photochemical Reaction Pathways

Photochemical aromatic substitution represents a unique mechanistic paradigm that enables transformations not accessible through thermal processes, offering distinctive selectivity patterns and reaction pathways for the synthesis of halogenated aromatic compounds [28] [29]. The fundamental principles of photochemical aromatic substitution involve the promotion of aromatic compounds to electronically excited states, where the altered electronic configuration enables novel reaction pathways and product distributions.

The mechanistic landscape of photochemical aromatic substitution encompasses both nucleophilic and electrophilic pathways, depending on the nature of the excited state and the reaction conditions [28] [29]. Photoexcitation of aromatic compounds typically generates singlet or triplet excited states with significantly different electronic properties compared to the ground state [29]. These excited states can undergo direct reaction with nucleophiles or electrophiles, or can participate in electron transfer processes that generate radical intermediates [30].

Nucleophilic aromatic photosubstitution reactions proceed through mechanisms that involve direct attack of nucleophiles on photoexcited aromatic substrates [28] [29]. The altered electron distribution in the excited state makes positions that are normally unreactive toward nucleophilic attack become electrophilic, enabling substitution reactions that do not occur under thermal conditions [29]. The regioselectivity of these reactions depends on the nature of the excited state and the substitution pattern of the aromatic substrate.

Photoinduced electrophilic substitution reactions represent a less well-studied but equally important class of transformations [28] [29]. These reactions can proceed through direct electrophilic attack on photoexcited aromatic substrates or through photochemical generation of highly reactive electrophilic species [29]. The unique selectivity patterns observed in photochemical electrophilic substitution often complement those obtained through thermal processes, providing access to regioisomers that are difficult to prepare by other methods.

The application of photochemical methods to the synthesis of polyhalogenated aromatic compounds offers several advantages, including the ability to achieve unusual substitution patterns and the potential for mild reaction conditions [29]. However, the efficiency of photochemical processes depends critically on the photochemical properties of the substrates and the availability of appropriate light sources [28]. The development of LED-based photochemical reactors has significantly improved the practicality of these methods for synthetic applications.

Kinetic and Thermodynamic Reaction Analysis

Activation Energy Barriers

The quantitative analysis of activation energy barriers in aromatic halogenation reactions provides fundamental insights into reaction mechanisms and enables rational optimization of synthetic conditions [8] [5] [31]. The activation energies for electrophilic aromatic substitution reactions are typically substantial, reflecting the energetic cost of disrupting aromatic stabilization during the formation of arenium ion intermediates [5] [7] [32].

Uncatalyzed bromination and chlorination of benzene exhibit activation energies in the range of 145-150 kilojoules per mole, consistent with the high stability of the aromatic system and the relatively weak electrophilic character of molecular halogens [8] [5]. These high activation barriers result in extremely slow reaction rates under normal conditions, necessitating the use of catalytic systems to achieve practical reaction rates [6] [7]. The introduction of Lewis acid catalysts dramatically reduces activation energies to approximately 80-85 kilojoules per mole by enhancing the electrophilic character of the halogen species [5] [6].

The effect of substituents on activation energy barriers is pronounced and follows predictable patterns based on electronic effects [31] [13]. Electron-donating substituents substantially lower activation energies by stabilizing the positive charge developed in the transition state, with reductions of 20-30 kilojoules per mole commonly observed [13] [11]. Conversely, electron-withdrawing substituents increase activation barriers by destabilizing positive charge development, leading to increases of 30-50 kilojoules per mole or more [11] [12].

The relationship between activation energy and reaction rate follows the Arrhenius equation, with small changes in activation energy leading to dramatic changes in reaction rate [31]. A reduction in activation energy of 25 kilojoules per mole corresponds to approximately a 20,000-fold increase in reaction rate at room temperature, illustrating the critical importance of catalyst selection and reaction conditions optimization [13]. This exponential dependence of rate on activation energy underlies the dramatic rate differences observed between activated and deactivated aromatic substrates.

Transition metal-catalyzed halogenation reactions typically exhibit lower activation energies than traditional electrophilic aromatic substitution due to the stabilization provided by metal coordination [23] [31]. The involvement of organometallic intermediates creates alternative reaction pathways with more favorable energetic profiles, enabling reactions to proceed under milder conditions with enhanced selectivity [22] [23]. The specific activation energy values depend on the nature of the metal catalyst, ligand environment, and substrate structure.

Isomerization Energy Landscapes

The thermodynamic analysis of isomerization processes in aromatic systems provides essential information for understanding product distributions and optimizing synthetic strategies [33] [34]. Isomerization reactions in polysubstituted aromatic compounds involve complex energy landscapes with multiple local minima corresponding to different regioisomers and conformational states [33].

The isomerization of ortho, meta, and para substitution patterns represents one of the most fundamental types of transformation in aromatic chemistry [33]. The energy differences between these isomers depend on the nature and number of substituents, with typical energy differences ranging from 15 to 45 kilojoules per mole [33]. Generally, para-disubstituted isomers are thermodynamically favored due to minimized steric interactions, while ortho isomers are often the least stable due to steric crowding and unfavorable electronic interactions [34].

Ring-opening isomerization processes, such as the conversion of aromatic compounds to fulvene structures, involve much larger energy changes, typically 160-180 kilojoules per mole [33]. These processes represent fundamental changes in bonding patterns and electronic structure, leading to loss of aromatic stabilization energy [33]. While these isomerizations are generally not favorable thermodynamically, they can become accessible under high-energy conditions or through photochemical activation.

The formation and rearomatization of arenium ion intermediates represents a special class of isomerization process that is central to electrophilic aromatic substitution mechanisms [8] [32]. The formation of arenium ions from aromatic substrates is highly endothermic, with energy increases of 85-120 kilojoules per mole typical for the loss of aromatic stabilization [5] [32]. Conversely, the rearomatization process is highly exothermic, providing the driving force for the overall substitution reaction [8].

Conformational isomerization processes in aromatic systems typically involve smaller energy barriers, ranging from 10 to 50 kilojoules per mole depending on the degree of steric hindrance and electronic interactions [33]. Ring-flipping mechanisms and rotation around carbon-carbon bonds represent common conformational changes that can influence reaction outcomes and product distributions [34]. Understanding these conformational energy landscapes is particularly important for substrates containing multiple aromatic rings or bulky substituents.

Solvent Effects on Reaction Trajectories

The influence of solvent environment on aromatic substitution reactions is profound and multifaceted, affecting reaction rates, selectivity patterns, and mechanistic pathways through a complex interplay of solvation, dielectric, and specific interaction effects [27] [35] [36]. The quantitative analysis of solvent effects provides crucial insights for optimizing reaction conditions and achieving desired product distributions in complex synthetic transformations.

Dielectric constant represents one of the most important solvent properties affecting aromatic substitution reactions, with polar solvents generally stabilizing charged intermediates and transition states more effectively than non-polar solvents [35] [36]. The relationship between dielectric constant and reaction rate is not strictly linear, as specific molecular interactions often override bulk dielectric effects [27] [35]. Solvents with dielectric constants above 30 typically show significant stabilization of ionic intermediates, leading to altered reaction mechanisms and product distributions compared to low-dielectric media [35].

Hydrogen bonding interactions between solvent molecules and aromatic substrates or intermediates can dramatically influence reaction pathways and selectivity [27] [35]. Protic solvents such as methanol and acetic acid can stabilize anionic intermediates through hydrogen bonding, facilitating reactions that proceed through nucleophilic mechanisms [35]. The strength of these interactions correlates with solvent hydrogen-bond donor and acceptor properties, as quantified by empirical solvatochromic parameters [27] [35].

The specific case of mixed solvent systems reveals complex behavior where preferential solvation effects can lead to non-linear relationships between solvent composition and reaction rate [35]. In methanol-dimethyl sulfoxide mixtures, dramatic variations in reaction rates are observed as the composition changes, with biphasic kinetic behavior indicating changes in reaction mechanism [35]. These effects arise from differential solvation of reactants, intermediates, and transition states, leading to altered energy landscapes and reaction pathways.

Aromatic solvents present unique considerations due to potential pi-pi stacking interactions with aromatic substrates [27] [37]. These interactions can influence substrate orientation and reactivity, leading to selectivity effects that are not observed in aliphatic solvents [27]. The strength of pi-pi interactions depends on the electronic properties of both the solvent and substrate aromatic systems, with electron-rich and electron-poor combinations showing the strongest interactions [37].

XLogP3

4.5

Hydrogen Bond Acceptor Count

2

Exact Mass

309.91630 g/mol

Monoisotopic Mass

309.91630 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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